5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one
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Overview
Description
5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a fluorophenyl group at the 3-position, and an oxo-ethylidene group, making it a unique and interesting molecule for scientific research.
Scientific Research Applications
5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Preparation Methods
The synthesis of 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 4-fluorobenzaldehyde.
Condensation Reaction: The 5-bromoindole undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo-ethylidene group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo-ethylidene group to a hydroxyl group or other reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoroindole: A compound with antiviral and anticancer properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9BrFNO2 |
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Molecular Weight |
346.15 g/mol |
IUPAC Name |
(3E)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(21)19-14)8-15(20)9-1-4-11(18)5-2-9/h1-8H,(H,19,21)/b13-8+ |
InChI Key |
VVBIXEJMWRHSLL-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/2\C3=C(C=CC(=C3)Br)NC2=O)F |
SMILES |
C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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